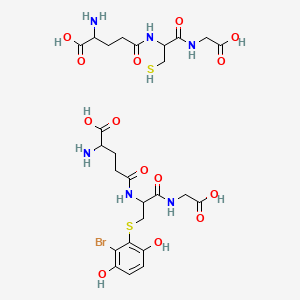

2-Br-(Diglutathion-S-yl)hydroquinone

描述

属性

CAS 编号 |

114783-67-4 |

|---|---|

分子式 |

C26H35BrN6O14S2 |

分子量 |

799.627 |

同义词 |

2-bromo-(diglutathion-S-yl)hydroquinone |

产品来源 |

United States |

科学研究应用

Early Cellular Changes

Studies have documented early morphological changes in renal cells post-exposure to 2-Br-(diGSyl)HQ. These include alterations in the plasma membrane, nuclear morphology, and mitochondrial structure within just 30 minutes of administration. Notably, the desquamation of the brush border membrane and fragmentation of DNA were observed shortly after exposure, indicating rapid cellular distress .

Structure-Activity Relationship

Comparative studies have shown that other derivatives of brominated hydroquinones exhibit varying degrees of nephrotoxicity. For instance, 2-Br-3-(glutathion-S-yl)hydroquinone is significantly less toxic than 2-Br-(diGSyl)HQ, requiring higher doses to elicit similar effects . This difference underscores the importance of understanding the structure-activity relationships among hydroquinone derivatives for predicting their toxicological profiles.

Potential Therapeutic Implications

Despite its toxicity, there are indications that compounds related to 2-Br-(diGSyl)HQ may possess therapeutic potential. The ability of certain hydroquinone derivatives to interact with biological systems suggests they could be explored for applications beyond nephrotoxicity. For example, some naphthoquinone derivatives have been shown to exhibit antimicrobial and antitumor activities by disrupting essential cellular processes in pathogens and cancer cells .

Transport Mechanisms

The transport mechanisms involved in the nephrotoxic effects of 2-Br-(diGSyl)HQ have been investigated using various inhibitors. Probenecid, an organic anion transport inhibitor, provided only slight protection against nephrotoxicity, suggesting that traditional organic ion transport systems may not play a significant role in mediating its effects . In contrast, inhibition of renal gamma-glutamyl transpeptidase was found to confer substantial protection against toxicity .

Case Studies

Several case studies highlight the implications of 2-Br-(diGSyl)HQ in nephrotoxicity research:

- Acute Nephrotoxicity in Rats : A study demonstrated that administration of 30 µmol/kg resulted in significant renal damage characterized by elevated blood urea nitrogen levels and extensive histological alterations within hours post-administration .

- Mechanistic Insights : Research focusing on mitochondrial function revealed a decrease in respiratory control ratios following expo

相似化合物的比较

Structural and Functional Analogues

The nephrotoxicity of 2-Br-(diGSyl)HQ is distinct from related compounds due to its diglutathionyl substitution and bromine positioning. Key analogues include:

Table 1: Toxicity Comparison of 2-Br-(diGSyl)HQ and Analogues

Role of Glutathione Substitution

- Mono-Substituted Conjugates: 2-Br-3-(GSyl)HQ, 2-Br-5-(GSyl)HQ, and 2-Br-6-(GSyl)HQ exhibit reduced toxicity compared to 2-Br-(diGSyl)HQ. Their mono-substitution limits redox activity and covalent binding to renal tissue .

- Di-Substituted Conjugates: 2-Br-(diGSyl)HQ’s dual glutathione substitution enhances its stability and redox activity, paradoxically increasing toxicity. The diglutathionyl structure facilitates gamma-GT-mediated cleavage to reactive cysteine conjugates, which oxidize to quinones and generate ROS .

- Tri- and Tetra-Substituted Conjugates: Triglutathionyl derivatives of non-brominated quinones (e.g., 2,3,5-(triglutathion-S-yl)hydroquinone) are more toxic than diglutathionyl conjugates, but fully substituted tetraglutathionyl derivatives lack toxicity due to steric hindrance .

Metabolic and Transport Differences

- Gamma-GT Dependency: 2-Br-(diGSyl)HQ requires gamma-GT for bioactivation. Inhibition by AT-125 abolishes its toxicity, whereas monosubstituted isomers are less dependent on this pathway .

- Transport Mechanisms :

- Cyclization Pathways : 2-Br-6-(GSyl)HQ undergoes rapid intramolecular cyclization to 1,4-benzothiazines, detoxifying the molecule. This pathway is absent in 2-Br-(diGSyl)HQ, contributing to its higher toxicity .

Mechanisms of Toxicity

- ROS Generation : 2-Br-(diGSyl)HQ and its metabolites generate hydrogen peroxide and hydroxyl radicals via redox cycling, causing DNA fragmentation and cytotoxicity. Catalase and iron chelators (e.g., deferoxamine) mitigate this effect .

- Ascorbic acid inhibits this process by stabilizing the reduced quinol form .

- DNA Repair Exacerbation : Poly(ADP-ribose)polymerase (PARP) activation during DNA repair exacerbates cytotoxicity, as seen in LLC-PK1 cells exposed to 2-Br-(diGSyl)HQ .

Structural Determinants of Toxicity

- Bromine Position : Bromine at the 2-position enhances electrophilicity, facilitating glutathione conjugation and subsequent redox activity .

- Quinone Function: Analogues lacking the quinone moiety (e.g., 2,5-dihydroxy-thiophenol) show reduced toxicity, underscoring the necessity of quinone-mediated ROS generation .

准备方法

Bromination of Hydroquinone Derivatives

The synthesis begins with the bromination of hydroquinone to introduce the bromine substituent. This step typically employs hydroquinone dissolved in acetic acid or dimethyl sulfoxide (DMSO), with elemental bromine (Br₂) or bromine precursors like N-bromosuccinimide (NBS) as reagents. Controlled addition of bromine at 0–5°C prevents over-bromination, yielding 2-bromohydroquinone (2-BrHQ) as the primary intermediate.

Reaction Conditions:

Glutathione Conjugation

The second critical step involves conjugating 2-BrHQ with glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinylglycine). This reaction occurs under mildly acidic conditions (pH 6.5–7.0) to facilitate nucleophilic attack by the thiol group of cysteine on the electrophilic quinone moiety. Two molecules of GSH sequentially bind to the hydroquinone backbone, forming the diglutathionyl adduct.

Key Parameters:

-

pH: 6.5–7.0 (optimizes thiolate ion formation)

-

Molar Ratio: 2:1 (GSH:2-BrHQ)

Reaction Mechanisms and Intermediate Characterization

Bromination Mechanism

Bromination proceeds via electrophilic aromatic substitution, where bromine acts as an electrophile. The hydroxyl groups on hydroquinone activate the aromatic ring, directing bromination to the para position relative to one hydroxyl group, resulting in 2-bromohydroquinone.

Glutathione Adduct Formation

The conjugation mechanism involves two stages:

-

First Glutathione Addition: The thiol group of GSH attacks the quinone carbon at position 5, forming a mono-glutathionyl adduct (2-Br-3-(GSyl)HQ).

-

Second Glutathione Addition: A second GSH molecule binds at position 6, yielding the diglutathionyl derivative (2-Br-(diGSyl)HQ).

Spectroscopic Confirmation:

-

NMR: Distinct shifts at δ 3.8–4.2 ppm (glutathione methylene protons) and δ 6.7–7.1 ppm (aromatic protons).

-

Mass Spectrometry: Molecular ion peak at m/z 469.2 [M+H]⁺, consistent with C₁₄H₁₄BrN₄O₆S₂.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates, whereas aqueous buffers (pH 6.5–7.0) improve glutathione solubility.

Catalytic Additives

Purification Techniques

-

Column Chromatography: Silica gel with methanol/chloroform (1:4) eluent removes unreacted GSH and brominated byproducts.

-

Recrystallization: Ethanol/water mixtures (3:1) yield crystalline 2-Br-(diGSyl)HQ with >95% purity.

Analytical Data and Comparative Synthesis Routes

Table 1: Summary of Synthetic Methods

Alternative Routes

-

Thiosulfate-Mediated Conjugation: Sodium thiosulfate facilitates sulfur incorporation in related compounds, though this method risks over-sulfonation.

-

Enzymatic Catalysis: Gamma-glutamyl transpeptidase (γ-GT) accelerates glutathione adduct formation in vivo, but in vitro applications remain limited .

常见问题

Basic: What experimental models and methods are used to study the nephrotoxic mechanisms of 2-Br-(diGSyl)HQ?

Answer:

The primary experimental model for studying nephrotoxicity involves male Fischer 344 or Sprague-Dawley rats, where 2-Br-(diGSyl)HQ is administered intravenously (e.g., 30 µmol/kg). Key methodologies include:

- Morphological analysis : Electron microscopy to observe early subcellular changes (e.g., brush border membrane loss, nuclear margination, endoplasmic reticulum aggregation) .

- Biochemical assays : Measurement of urinary biomarkers (γ-glutamyl transpeptidase, alkaline phosphatase) to assess proximal tubular injury .

- In situ organ perfusion : To track renal metabolism and covalent binding using radiolabeled compounds (e.g., 2-[¹⁴C]-BrHQ) .

These models are validated for reproducibility and relevance to human renal pathophysiology.

Basic: How does 2-Br-(diGSyl)HQ generate reactive oxygen species (ROS), and what methods quantify ROS in experimental systems?

Answer:

2-Br-(diGSyl)HQ undergoes redox cycling, generating ROS such as H₂O₂ via quinone-thioether metabolism. Key detection methods include:

- Spectrophotometric assays : Direct measurement of H₂O₂ using horseradish peroxidase-coupled systems .

- Fluorescent probes : DCFH-DA for intracellular ROS detection in kidney slices or cultured cells .

- Inhibitor studies : Co-treatment with antioxidants (e.g., N-acetylcysteine) to confirm ROS-mediated pathways .

ROS generation correlates with DNA damage and mitochondrial dysfunction, critical for toxicity progression .

Advanced: What molecular techniques identify DNA damage and stress-responsive gene expression induced by 2-Br-(diGSyl)HQ?

Answer:

- DNA fragmentation analysis : Agarose gel electrophoresis to detect random DNA breaks in renal tissue .

- Comet assay : For single-cell DNA damage quantification in kidney cells .

- qRT-PCR/RNA-seq : Profiling of DNA damage-inducible genes (e.g., GADD45, p53) and acute stress response genes (e.g., HSP70) .

- Immunochemical staining : Localization of γ-H2AX foci as markers of double-strand breaks .

These methods reveal dose-dependent genotoxicity and adaptive transcriptional responses .

Advanced: How is mitochondrial dysfunction assessed in 2-Br-(diGSyl)HQ toxicity studies?

Answer:

- Respiratory control ratio (RCR) : Measured using Clark-type oxygen electrodes in isolated renal mitochondria. RCR declines due to increased State 4 (uncoupled) respiration and reduced State 3 (ADP-stimulated) activity .

- Electron microscopy : Visualizes mitochondrial condensation and matrix remodeling .

- ATP/ADP ratios : Quantified via HPLC to assess bioenergetic collapse .

Mitochondrial impairment occurs secondary to plasma membrane and nuclear damage, indicating a multi-target mechanism .

Methodological: How do researchers track the in vivo disposition and covalent binding of 2-Br-(diGSyl)HQ conjugates?

Answer:

- Radiolabeled tracers : Administration of 2-[¹⁴C]-BrHQ followed by HPLC/MS analysis of urine, bile, and tissue extracts to identify metabolites (e.g., glucuronide conjugates) .

- Covalent binding assays : Acid-precipitable ¹⁴C radioactivity in renal homogenates to quantify adduct formation .

- γ-Glutamyl transpeptidase (GGT) inhibition : Use of acivicin to block GGT-mediated uptake, clarifying conjugate transport mechanisms .

These approaches elucidate metabolic activation pathways critical for nephrotoxicity .

Advanced: What techniques resolve contradictions in 2-Br-(diGSyl)HQ's carcinogenic potential across studies?

Answer:

- Species-specific histopathology : Comparative analysis of renal lesions in rats (chronic nephropathy-driven adenomas) vs. humans (lack of relevant pathology) .

- Dose-route relevance : Prioritizing oral/gavage studies over intraperitoneal injections to mimic human exposure .

- Mechanistic toxicogenomics : Linking ROS-mediated genotoxicity (e.g., 8-OHdG formation) to threshold-based risk models .

Consensus indicates carcinogenicity in rodents is context-dependent and not directly translatable to humans .

Methodological: How are immunochemical techniques applied to identify macromolecular targets of 2-Br-(diGSyl)HQ?

Answer:

- Western blotting/ELISA : Detection of protein adducts using anti-glutathione or anti-BrHQ antibodies .

- Immunohistochemistry : Localization of adducted proteins (e.g., tubulin, histones) in renal sections .

- Proteomic profiling : 2D gel electrophoresis coupled with MALDI-TOF to identify adducted mitochondrial or nuclear proteins .

These methods prioritize targets like mitotic spindle proteins and chromatin regulators, explaining cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。